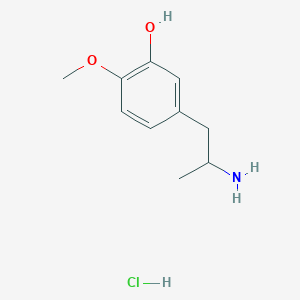

5-(2-Aminopropyl)-2-methoxyphenolhydrochloride

Description

Contextualization within Phenethylamine (B48288) Chemistry

5-(2-Aminopropyl)-2-methoxyphenol (B13585061) hydrochloride belongs to the broad class of phenethylamines, a group of compounds with a shared chemical backbone found in numerous naturally occurring and synthetic substances. nih.gov This family includes endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a vast array of psychoactive compounds. The specific substitutions on the phenyl ring and the amino group are critical determinants of a compound's interaction with biological targets, such as monoamine transporters and receptors. biomolther.orgnih.gov The presence of a methoxy (B1213986) group, as seen in this compound, is a common feature in many psychoactive phenethylamines, often influencing their potency and selectivity for serotonin (B10506) receptors. wikipedia.org

Historical Perspectives on Related Compounds in Academic Research

The study of phenethylamine derivatives has a rich history, notably advanced by the work of chemist Alexander Shulgin, who synthesized and characterized hundreds of novel psychoactive compounds. His research, particularly on methoxy-substituted phenethylamines, demonstrated how subtle structural modifications could lead to significant changes in pharmacological effects. Academic research has continued to explore the structure-activity relationships (SAR) of these compounds, aiming to understand how different substitution patterns on the phenethylamine scaffold affect interactions with specific receptors, such as the serotonin 5-HT2A receptor, which is a key target for many psychedelic phenethylamines. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(2-aminopropyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-10(13-2)9(12)6-8;/h3-4,6-7,12H,5,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZHVRRKLMYJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

While specific experimental data for 5-(2-Aminopropyl)-2-methoxyphenol (B13585061) hydrochloride is not widely available in peer-reviewed literature, its basic chemical properties can be identified.

| Property | Value |

| CAS Number | 52336-33-1 |

| Molecular Formula | C10H15NO2·HCl |

| Molecular Weight | 217.7 g/mol |

| IUPAC Name | 5-(2-aminopropyl)-2-methoxyphenol;hydrochloride |

This table is populated with data from chemical supplier databases.

Synthesis and Characterization

A specific, documented synthesis for 5-(2-Aminopropyl)-2-methoxyphenol (B13585061) hydrochloride is not readily found in published literature. However, a plausible synthetic route can be inferred from the synthesis of structurally analogous compounds, such as (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is an intermediate in the production of Tamsulosin. google.comgoogle.com

A potential synthesis could involve the following key steps:

Friedel-Crafts Reaction: Reaction of an N-protected alanine (B10760859) derivative with methoxybenzene to form a protected aminopropiophenone.

Reduction: Reduction of the keto group to a methylene (B1212753) group.

Deprotection: Removal of the protecting group from the amine to yield the final product.

Characterization of the synthesized compound would typically involve standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Molecular Pharmacology and Mechanisms of Action of 5 2 Aminopropyl 2 Methoxyphenol

Receptor Binding and Ligand-Target Interactions

Comprehensive data from receptor binding assays, which are crucial for determining the affinity and selectivity of a compound for its biological targets, are not available for 5-(2-Aminopropyl)-2-methoxyphenol (B13585061) hydrochloride.

There is no specific data available in the scientific literature detailing the binding affinity or modulatory effects of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride on the primary monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). Consequently, its potential to act as an inhibitor or substrate for these transporters is unknown.

No published studies were found that investigate the interaction profile of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride with any serotonin (5-HT) receptor subtypes. Its binding affinity (Ki) and functional activity (e.g., agonist, antagonist, or inverse agonist properties) at key receptors such as the 5-HT2A subtype have not been reported.

The interaction of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride with dopamine receptor subtypes has not been described in the available literature. There are no reports on its binding affinity or functional effects at D2, D3, or other dopamine receptors.

Scientific literature lacks information regarding the binding affinity and functional modulation of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride at sigma (σ) receptors. Its potential interaction with the σ1 or σ2 receptor subtypes remains uninvestigated.

There are no available research findings on the engagement of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride with adenosine (B11128) receptors. Its affinity and activity at any of the adenosine receptor subtypes, including A1, A2A, A2B, or A3, have not been documented.

Enzymatic Activity Modulation

No studies were identified that have examined the effects of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride on the activity of any enzymes. Its potential to inhibit or induce enzymatic pathways has not been a subject of published research.

Table of Mentioned Compounds

| Compound Name |

|---|

Intracellular Signaling Pathway Perturbations

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. nih.govyoutube.com The compound 5-(2-aminopropyl)-2-methoxyphenol is a known human metabolite of the drug methoxyphenamine (B1676417). tandfonline.com Methoxyphenamine is classified as a β-adrenergic receptor agonist and is used as a bronchodilator. nih.govwikipedia.orgrxreasoner.com Adrenergic receptors are a classic example of GPCRs. patsnap.com

The mechanism of action for the parent compound, methoxyphenamine, involves stimulating the release of the neurotransmitter norepinephrine, which in turn activates both alpha- and beta-adrenergic receptors. patsnap.compatsnap.com Activation of these GPCRs initiates downstream signaling cascades. For instance, stimulation of β2-adrenergic receptors leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation, which is the basis for its bronchodilatory effect. patsnap.com As a metabolite of methoxyphenamine, 5-(2-aminopropyl)-2-methoxyphenol exists within a biological system where these GPCR signaling pathways are modulated. The specific affinity and efficacy of the metabolite itself at various adrenergic receptors have not been fully characterized in the available literature.

Table 3: GPCR-Related Mechanism of the Parent Compound, Methoxyphenamine

| Mechanism of Action | Primary Receptor Targets | Downstream Effect | Source |

|---|---|---|---|

| Stimulates norepinephrine release | Alpha- and Beta-Adrenergic Receptors (GPCRs) | Activation of adenylyl cyclase, increased cAMP, smooth muscle relaxation | patsnap.compatsnap.com |

This table describes the action of the parent compound, methoxyphenamine. The activity of the metabolite may differ.

Kinase Pathway Modulations (e.g., PI3K-AKT, MAPK)

Currently, there is no specific data available from the conducted research that details the modulation of the PI3K-AKT or MAPK kinase signaling pathways by 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride. These pathways are critical in regulating cellular processes such as proliferation, survival, and differentiation, and their modulation is a key mechanism for many pharmacologically active compounds. nih.govsigmaaldrich.com The PI3K/AKT/mTOR and MAPK/ERK pathways are known to be interconnected and play significant roles in both normal physiology and pathological conditions, including cancer and neurodegenerative diseases. nih.govnih.gov While various natural and synthetic compounds are known to inhibit or activate these pathways, specific research on 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride's interaction with these cascades has not been identified.

Ion Channel Modulation (e.g., TRPV1)

There is no direct scientific evidence from the available research to confirm that 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride acts as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The TRPV1 channel is a well-established target for compounds that modulate pain and inflammation. It is activated by various stimuli, including heat, protons, and chemical agonists like capsaicin (B1668287). nih.govchemicalbook.com The 2-methoxyphenol structure is a feature of some known TRPV1 modulators, such as eugenol (B1671780) and capsaicin itself. nih.gov However, without specific studies on 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride, its activity at the TRPV1 channel remains speculative.

Oxidative Stress Modulation and Antioxidant Research

Research into phenolic compounds, particularly derivatives of 2-methoxyphenol, has established their potential as effective antioxidants. Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathophysiology of many diseases. lgcstandards.com Phenolic compounds can mitigate oxidative damage through various mechanisms, including direct radical scavenging and metal chelation. lgcstandards.com

Studies on 2-methoxyphenol derivatives that are structurally analogous to 5-(2-Aminopropyl)-2-methoxyphenol have demonstrated significant antioxidant capabilities. For instance, one study investigated a series of 2-methoxyphenol derivatives and found them to be potent scavengers of several types of radicals. One derivative, referred to as T2 in the study, showed substantial activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and hydroxyl (OH) radicals. lgcstandards.com It also displayed effective iron-chelating properties. lgcstandards.com The ability to chelate transition metals like iron is a crucial antioxidant mechanism, as it prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.

The antioxidant efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. The lower the IC50 value, the higher the antioxidant activity. The 2-methoxyphenol derivative T2 exhibited IC50 values of 27.97 µg/mL for DPPH radicals, 34.36 µg/mL for NO radicals, and 34.83 µg/mL for OH radicals. lgcstandards.com Its iron chelation capacity was even more potent, with an IC50 of 24.32 µg/mL. lgcstandards.com These findings underscore the significant potential of the 2-methoxyphenol scaffold in combating oxidative stress.

Given that 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride contains this core 2-methoxyphenol structure, it is plausible that it shares similar antioxidant properties. The phenolic hydroxyl group is a key functional group responsible for donating a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions. The methoxy (B1213986) group further enhances this activity by stabilizing the resulting phenoxyl radical through resonance. Therefore, it is hypothesized that 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride could contribute to the reduction of oxidative stress, although direct experimental verification is required.

Table 1: In Vitro Antioxidant Activity of a Structurally Related 2-Methoxyphenol Derivative (T2) Data sourced from studies on analogous compounds and may not represent the activity of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride.

| Antioxidant Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 27.97 |

| Nitric Oxide (NO) Radical Scavenging | 34.36 |

| Hydroxyl (OH) Radical Scavenging | 34.83 |

| Iron Chelation | 24.32 |

In Vitro Cellular Models for Activity Assessment

Receptor Agonist/Antagonist Activity in Cell Lines

Research into the receptor activity of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride has focused on its interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a key target for a variety of psychoactive compounds. While direct studies on 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride are limited, significant insights can be drawn from structurally analogous compounds.

A closely related molecule, 1-(2-methoxy-5-(3-phenylpropyl)-2-aminopropane, has demonstrated a high affinity for the 5-HT2A receptor, with a reported Ki value of 13 nM. This compound was found to act as an antagonist at this receptor. The structural similarities, particularly the 2-methoxy-5-aminopropylphenol core, suggest that 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride may exhibit a comparable pharmacological profile.

The 2,5-dimethoxy substitution pattern, traditionally considered crucial for high affinity at 5-HT2A receptors, is not an absolute requirement for binding, as evidenced by the high affinity of analogues lacking a 5-methoxy group. This suggests that other structural features, such as the aminopropyl chain and the methoxy group at the 2-position, play a significant role in receptor interaction. The antagonist character of these related compounds at the 5-HT2A receptor indicates that 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride could potentially modulate serotonergic neurotransmission by blocking the effects of endogenous serotonin or other 5-HT2A agonists.

| Compound | Receptor | Activity | Affinity (Ki) |

|---|---|---|---|

| 1-(2-methoxy-5-(3-phenylpropyl)-2-aminopropane | 5-HT2A | Antagonist | 13 nM |

Enzyme Inhibition in Cell-Based Assays

The potential for 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride to act as an enzyme inhibitor has been explored through investigations of structurally related phenethylamine (B48288) and aminopropylphenol derivatives. These studies suggest that compounds with this chemical scaffold may interact with several key enzyme systems.

Derivatives of 4-methoxyphenethylamine (B56431) have been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Specifically, 4-methoxyphenethylamine and its N-methylated homologs inhibit the MAO-catalyzed deamination of both tyramine (B21549) and tryptamine (B22526). nih.gov Given the structural resemblance, it is plausible that 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride could also exhibit MAO inhibitory properties, which would have significant implications for its neurochemical effects.

Furthermore, other phenethylamine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. For example, certain N-(4-methoxyphenethyl)-4-methylbenzenesulfonamide derivatives have shown potent AChE inhibitory activity. semanticscholar.org Competitive inhibition of specific enzymes is a common mechanism for many pharmaceutical drugs. nih.gov While direct evidence is lacking, the phenethylamine core of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride suggests that its potential as an AChE inhibitor warrants further investigation.

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| 4-Methoxyphenethylamine Derivatives | Monoamine Oxidase (MAO) | Inhibition of tyramine and tryptamine deamination nih.gov |

| N-(4-methoxyphenethyl)-4-methylbenzenesulfonamide Derivatives | Acetylcholinesterase (AChE) | Inhibitory Activity semanticscholar.org |

Cellular Response to Chemical Stress

The cellular response to chemical stressors is a critical aspect of preclinical pharmacodynamic evaluation. While direct studies on 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride are not available, research on related phenethylamine compounds provides a basis for hypothesizing its potential effects on cellular stress pathways.

β-phenethylamine (β-PEA), a structurally related endogenous trace amine, has been shown to induce oxidative stress by inhibiting mitochondrial complexes I and III. nih.govnih.gov This inhibition can lead to the generation of reactive oxygen species (ROS), which are key mediators of cellular stress and can contribute to neurodegeneration. nih.govnih.govresearchgate.net An in silico study further suggested that β-PEA could also inhibit the antioxidant enzyme DT-diaphorase, potentially exacerbating oxidative stress. nih.govnih.govresearchgate.net

Given that 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride belongs to the phenethylamine class, it is conceivable that it could also modulate cellular stress pathways. The presence of the hydroxyl group on the phenol (B47542) ring might also influence its antioxidant or pro-oxidant properties. Further research is necessary to elucidate the specific effects of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride on cellular stress markers, such as ROS production, mitochondrial function, and the activation of stress-responsive signaling pathways.

In Vivo Animal Model Studies for Pharmacodynamic Effects

Neurochemical Effects in Rodent Models

The potential neurochemical effects of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride in rodent models can be inferred from its likely action as a 5-HT2A receptor antagonist, based on the pharmacology of structurally similar compounds. Antagonism of 5-HT2A receptors is known to modulate various neurotransmitter systems in the brain.

Studies on selective 5-HT2A antagonists in rodent models have demonstrated significant effects on serotonergic and dopaminergic pathways. For instance, the selective 5-HT2A antagonist M100907 has been shown to potently abolish hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model often used to study psychosis. gu.se This effect is thought to be mediated by the modulation of glutamatergic and monoaminergic systems. gu.se Furthermore, 5-HT2A receptor antagonists can influence serotonin metabolism, as evidenced by changes in the levels of the serotonin metabolite 5-HIAA in the brain. gu.se

Subchronic administration of certain compounds that interact with 5-HT2A receptors has been shown to regulate the in vivo binding characteristics of these receptors in the rat brain, indicating a potential for neuroadaptive changes with repeated exposure. nih.gov Given the likely 5-HT2A antagonist profile of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride, it could be hypothesized that it would alter serotonin and dopamine levels in key brain regions involved in mood, cognition, and motor control. Direct in vivo microdialysis and post-mortem tissue analysis in rodents would be necessary to confirm these potential neurochemical effects.

Behavioral Phenotyping in Animal Studies

The behavioral effects of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride in animal models are likely to be shaped by its interaction with the 5-HT2A receptor. A substantial body of research has characterized the behavioral phenotype of 5-HT2A receptor antagonists in rodents.

Selective 5-HT2A antagonists have been shown to influence a range of behaviors, including locomotor activity, anxiety-like behaviors, and cognitive functions. nih.govnih.govoup.comnih.gov For example, 5-HT2A antagonists can enhance slow-wave sleep in rats without significantly affecting REM sleep. nih.gov In models of anxiety, the effects of 5-HT2A antagonists can be complex, with some studies reporting anxiolytic-like effects. oup.com

Inflammatory Response Modulation in Preclinical Models

Preclinical research indicates that 5-(2-Aminopropyl)-2-methoxyphenol exhibits anti-inflammatory properties. In a rat model of chronic obstructive pulmonary disease (COPD), a methoxyphenamine compound demonstrated an anti-inflammatory effect. wikipedia.org The compound also acts as an antagonist to histamine (B1213489) both in vivo and in vitro. Studies on isolated guinea-pig ileum showed that methoxyphenamine antagonized histamine-induced contractions. At concentrations of 10(-5) to 10(-4) M, it caused a parallel rightward shift of the histamine log-concentration-response curve without depressing the maximum response, though higher concentrations did reduce the maximum response. This antihistaminic action is a key mechanism for modulating inflammatory responses, as histamine is a significant mediator in inflammatory processes.

The broader class of methoxyphenolic compounds, to which 5-(2-Aminopropyl)-2-methoxyphenol belongs, has been shown to inhibit a range of inflammatory mediators in human airway cells, including CCL2, CCL5, IL-6, and IL-8, suggesting a potential mechanism for its therapeutic effects in inflammatory airway conditions. nih.gov

Metabolite Identification and Metabolic Pathways in Preclinical Systems

The biotransformation of 5-(2-Aminopropyl)-2-methoxyphenol has been investigated in both preclinical animal models and humans, revealing several major metabolic pathways. tandfonline.comnih.gov These pathways primarily involve Phase I functionalization reactions followed by Phase II conjugation. The principal transformations include N-demethylation, O-demethylation, and aromatic hydroxylation, which prepare the compound for subsequent conjugation and excretion. nih.govdshs-koeln.de

Phase I metabolism of 5-(2-Aminopropyl)-2-methoxyphenol introduces or exposes functional groups, primarily through oxidation reactions catalyzed by the cytochrome P-450 (CYP) enzyme system. nih.govwikipedia.org Studies have specifically implicated the CYP2D6 isoenzyme in its metabolism. nih.govnih.gov

The primary Phase I metabolic reactions identified are:

Aromatic Hydroxylation: The most significant hydroxylation occurs at the 5-position of the benzene (B151609) ring, which is para to the methoxy group, forming 5-hydroxymethoxyphenamine (B1197144). tandfonline.comnih.govnih.gov Another ring-hydroxylated metabolite, tentatively identified as the 3-hydroxy-2-methoxy derivative, has also been reported. nih.govtandfonline.com

O-Dealkylation (O-Demethylation): This reaction involves the removal of the methyl group from the methoxy moiety, yielding O-desmethylmethoxyphenamine. nih.govnih.govnih.gov

N-Dealkylation (N-Demethylation): The removal of the N-methyl group from the aminopropyl side chain results in the formation of N-desmethylmethoxyphenamine. nih.govnih.govtandfonline.com

Oxidative Deamination: This pathway leads to the formation of ketone metabolites, including 2-methoxyphenylacetone (B1582958) and 5-hydroxy-2-methoxyphenylacetone. tandfonline.comnih.gov

These initial transformations can result in a variety of metabolites, some of which are further processed in Phase II reactions. A summary of the primary and secondary Phase I metabolites identified in preclinical and human studies is presented below.

| Metabolite Name | Metabolic Reaction | Reference |

|---|---|---|

| 5-Hydroxy-2-methoxy-N-methylamphetamine | Aromatic Hydroxylation | tandfonline.comnih.gov |

| O-desmethylmethoxyphenamine | O-Demethylation | nih.govnih.gov |

| N-desmethylmethoxyphenamine | N-Demethylation | nih.govnih.gov |

| 5-Hydroxy-2-methoxyamphetamine | Aromatic Hydroxylation, N-Demethylation | tandfonline.comnih.gov |

| 2-Methoxyphenylacetone | Oxidative Deamination | tandfonline.comnih.gov |

| 5-Hydroxy-2-methoxyphenylacetone | Aromatic Hydroxylation, Oxidative Deamination | tandfonline.comnih.gov |

Following Phase I reactions, the modified, more polar metabolites of 5-(2-Aminopropyl)-2-methoxyphenol undergo Phase II conjugation reactions. wikipedia.org The primary Phase II pathway identified for this compound is glucuronidation. nih.govdshs-koeln.de In this process, the hydroxyl groups introduced during Phase I, particularly from aromatic O-demethylation and ring hydroxylation, are conjugated with glucuronic acid. nih.govdshs-koeln.de This conjugation significantly increases the water solubility of the metabolites, facilitating their elimination from the body, typically via renal excretion. youtube.comdrughunter.com

The metabolic profile of 5-(2-Aminopropyl)-2-methoxyphenol has been characterized using both in vitro systems and in vivo studies, which helps in comparing metabolic pathways across species and predicting human metabolism. brycekallen.comadmescope.comeurofinsdiscovery.com

In Vitro Studies: In vitro investigations have utilized various preclinical models to elucidate metabolic pathways. Studies with rat liver preparations have identified O-desmethylmethoxyphenamine, N-desmethylmethoxyphenamine, and 5-hydroxymethoxyphenamine as metabolites. nih.gov These reactions were shown to be dependent on the NADPH-dependent cytochrome P-450 system. nih.gov Furthermore, experiments using human B-lymphoblastoid cells transfected with CYP2D6 confirmed that this specific enzyme mediates the O-dealkylation and aromatic hydroxylation of the compound. nih.govtandfonline.com Microsomes prepared from these cells were also capable of forming all the major metabolites. nih.govnih.govtandfonline.com

In Vivo Studies: In vivo metabolic profiling has been conducted through the analysis of urine from human volunteers and monkeys. nih.gov These studies confirmed that N-demethylation, O-demethylation, and aromatic hydroxylation followed by glucuronide conjugation are the principal metabolic routes in both species. nih.gov Analysis of human urine led to the definitive identification of several metabolites, including 5-hydroxy-2-methoxy-N-methylamphetamine, 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone. tandfonline.comnih.gov

| Study Type | System/Model Used | Key Findings/Metabolites Identified | Reference |

|---|---|---|---|

| In Vitro | Rat Liver Preparations (Microsomes) | O-desmethylmethoxyphenamine, N-desmethylmethoxyphenamine, 5-hydroxymethoxyphenamine; CYP450-dependent. | nih.gov |

| In Vitro | CYP2D6-transfected Human B-lymphoblastoid Cells | Confirmed CYP2D6 role in O-dealkylation and 5-hydroxylation. Identified N-desmethyl, 3-hydroxy, and 5-hydroxy metabolites. | nih.govnih.govtandfonline.com |

| In Vivo | Human Urine Analysis | Identified N-demethylated, O-demethylated, and 5-hydroxylated metabolites, plus ketone metabolites from oxidative deamination. Confirmed glucuronide conjugation. | tandfonline.comnih.govdshs-koeln.denih.gov |

| In Vivo | Monkey Urine Analysis | Confirmed N-demethylation, O-demethylation, and aromatic hydroxylation followed by glucuronidation. | nih.gov |

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-(2-Aminopropyl)-2-methoxyphenol from other substances, ensuring accurate analysis. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of compounds like 5-(2-Aminopropyl)-2-methoxyphenol. It offers robust separation capabilities, particularly for non-volatile or thermally sensitive molecules.

Reverse-phase HPLC is a common approach for similar compounds. For instance, a method for analyzing 3,4-Methylenedioxyamphetamine (MDA) utilizes a Primesep 200 column, which contains embedded acidic ionizable groups suitable for retaining such analytes. sielc.com A gradient elution with acetonitrile (B52724) and a phosphoric acid buffer allows for effective separation, with UV detection serving as a reliable method for quantification. sielc.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Chiral separation is particularly important as 5-(2-Aminopropyl)-2-methoxyphenol possesses a chiral center. Enantiomeric resolution can be achieved using specialized chiral columns. A study on a structurally related sulfonamide derivative, (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, successfully employed a Crownpak CR (+) column. semanticscholar.orgresearchgate.net This method uses a perchloric acid buffer at a low pH (1.0 to 2.0) to form a quaternary ammonium (B1175870) ion from the primary amine, which then forms a complex with the crown ether stationary phase, enabling the separation of enantiomers. semanticscholar.orgresearchgate.net

Table 1: Example HPLC Parameters for Related Compounds

| Parameter | Method 1: Reverse-Phase | Method 2: Chiral Separation |

|---|---|---|

| Column | Primesep 200 (3.2x100 mm, 5 µm) sielc.com | Crownpak CR (+) semanticscholar.orgresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Phosphoric Acid Buffer sielc.com | Perchloric Acid Buffer (pH 1.0) semanticscholar.orgresearchgate.net |

| Flow Rate | 0.5 ml/min sielc.com | 0.5 ml/min researchgate.net |

| Detection | UV at 270 nm sielc.com | UV at 226 nm semanticscholar.orgresearchgate.net |

| Analyte | 3,4-Methylenedioxyamphetamine (MDA) sielc.com | R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide semanticscholar.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is highly effective for volatile and thermally stable compounds. For molecules containing polar functional groups like amines and phenols, derivatization is often necessary to increase volatility and improve peak shape. amazonaws.comumich.edu Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) or acetic anhydride. umich.edu

A typical GC-MS method involves a capillary column, such as a 5% phenylmethyl siloxane column (e.g., HP-5MS). semanticscholar.orgresearchgate.net The analysis is performed with a programmed temperature ramp to ensure the separation of components in a mixture. For example, an oven program might start at a low temperature (e.g., 50-80°C) and gradually increase to a final temperature of around 280-300°C. semanticscholar.orgdigitellinc.com Helium is commonly used as the carrier gas. semanticscholar.orgmdpi.com The mass spectrometer then detects the separated compounds, providing both qualitative identification based on fragmentation patterns and quantitative data. amazonaws.com

Table 2: Typical GC-MS Parameters

| Parameter | Setting |

|---|---|

| Column | 5% Phenylmethyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) semanticscholar.org |

| Carrier Gas | Helium, 1.2 mL/min semanticscholar.org |

| Injector Temperature | 250°C semanticscholar.org |

| Oven Program | Initial 50°C, ramp to 245°C at 35°C/min, then to 300°C at 15°C/min, hold for 3 min semanticscholar.org |

| MS Transfer Line | 300°C semanticscholar.org |

| Ionization | Electron Ionization (EI) at 70 eV digitellinc.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. fda.gov.tw This technique is particularly well-suited for analyzing trace amounts of compounds in complex biological matrices. nih.gov

In a typical UHPLC-MS/MS method, separation is achieved on a sub-2 µm particle column (e.g., an Acquity UPLC BEH C18). fda.gov.tw A gradient elution with a mobile phase consisting of organic solvents like acetonitrile or methanol (B129727) and an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid) is commonly used. fda.gov.twmdpi.com The separated analytes are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. thermofisher.com Detection is often performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov This high degree of specificity makes UHPLC-MS/MS a powerful tool for quantitative analysis in complex samples. nih.govnih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of 5-(2-Aminopropyl)-2-methoxyphenol, providing detailed information on its molecular weight, elemental composition, and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with sub-ppm mass accuracy. nih.gov This capability allows for the confident determination of a compound's elemental formula from its exact mass. nih.gov Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are capable of achieving the high resolving power needed for this work. thermofisher.comnih.gov

HRMS is critical for distinguishing between isomers, which have the same nominal mass but different elemental compositions or structures. For instance, in forensic analysis, HRMS was used to differentiate 3,4-methylenedioxyamphetamine (MDA) from an interfering isomer, N-acetyltyramine, in postmortem blood samples. researchgate.net Although both compounds are isomers, their fragmentation patterns and the exact masses of their fragment ions can be used for unambiguous identification. researchgate.net Analysis of the protonated molecule's adducts and isotope ratios in full-scan mode helps determine the empiric formula. researchgate.net Subsequent analysis of product ion spectra (MS/MS) reveals characteristic neutral losses and fragment ions that confirm the molecular structure. researchgate.net

Table 3: HRMS Application for Isomer Differentiation

| Feature | 3,4-Methylenedioxyamphetamine (MDA) | N-acetyltyramine (Interference) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | C₁₀H₁₄NO₂ | C₁₀H₁₄NO₂ |

| Accurate Mass | Identical | Identical researchgate.net |

| Fragmentation | Different fragmentation pattern | Different fragmentation pattern researchgate.net |

| Identification | Confirmed by comparison to a reference standard | Identified as the interference based on unique fragments and neutral losses researchgate.net |

Isotope Analysis

Isotope analysis plays a crucial role in quantitative mass spectrometry. The use of stable isotope-labeled internal standards is the gold standard for accurate quantification, especially in complex matrices where matrix effects can cause ion suppression or enhancement. researchgate.net

For the analysis of amphetamine-like compounds, deuterium-labeled analogs (e.g., MDA-D5) are frequently used as internal standards. researchgate.net These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiencies and matrix effects. researchgate.net However, because they differ in mass, the mass spectrometer can distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. For example, in an HRMS screening method for MDA, the use of MDA-D5 was essential for distinguishing true positive samples from false positives caused by interferences. researchgate.net

Single-Particle ICP-MS for Elemental Composition

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample with high sensitivity. In the context of pharmaceutical compounds such as 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride, ICP-MS is primarily utilized for quantifying elemental impurities that may be present from the manufacturing process, such as residual catalysts or contaminants from raw materials. Regulatory guidelines, such as those outlined in USP General Chapters <232> and <233>, mandate the control of such impurities.

A more advanced application of this technology is Single-Particle ICP-MS (spICP-MS). This technique measures the elemental mass of individual particles as they are introduced one by one into the plasma, allowing for the determination of particle size, particle concentration, and the elemental composition of each particle. While standard ICP-MS provides a bulk analysis of the elemental content in a digested sample, spICP-MS can differentiate between dissolved ionic species and particulate matter.

For 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride, spICP-MS could be employed in advanced research scenarios, such as the characterization of nanoparticle-based formulations or the investigation of agglomeration and dissolution phenomena. The technique's ability to provide a complete elemental mass spectrum for each particle, especially when paired with a time-of-flight (TOF) mass analyzer, offers a detailed view of the elemental distribution within a sample.

Below is a table of potential elemental impurities that could be monitored in a pharmaceutical ingredient like 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride, based on common catalyst metals and regulatory limits.

| Element | Symbol | Common Source | Typical Technique |

|---|---|---|---|

| Palladium | Pd | Cross-coupling reaction catalyst | ICP-MS |

| Platinum | Pt | Hydrogenation catalyst | ICP-MS |

| Lead | Pb | Process contaminant | ICP-MS |

| Arsenic | As | Process contaminant | ICP-MS |

| Mercury | Hg | Process contaminant | ICP-MS |

| Cadmium | Cd | Process contaminant | ICP-MS |

| Titanium | Ti | Nanoparticle formulation (e.g., TiO2) | spICP-MS |

| Gold | Au | Nanoparticle formulation | spICP-MS |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride. Through ¹H NMR and ¹³C NMR, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their electronic environments (chemical shift), neighboring protons (splitting pattern), and the relative number of protons of each type (integration). For 5-(2-Aminopropyl)-2-methoxyphenol, distinct signals would be expected for the aromatic protons, the methoxy group protons, and the protons of the aminopropyl side chain.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of non-equivalent carbons in the molecule and their respective chemical environments. Signals for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the side chain would be observed at characteristic chemical shifts.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for the core structure of 5-(2-Aminopropyl)-2-methoxyphenol. Actual values for the hydrochloride salt may vary slightly due to protonation effects.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| Aromatic C-H (3 positions) | ¹H | 6.7 - 7.0 | Multiplet (m) |

| -OCH₃ | ¹H | ~3.8 | Singlet (s) |

| -CH(NH₂)- | ¹H | ~3.3 - 3.6 | Multiplet (m) |

| -CH₂- | ¹H | ~2.7 - 2.9 | Multiplet (m) |

| -CH₃ | ¹H | ~1.2 - 1.4 | Doublet (d) |

| Aromatic C (6 positions) | ¹³C | 110 - 150 | - |

| -OCH₃ | ¹³C | ~56 | - |

| -CH(NH₂)- | ¹³C | ~48 - 52 | - |

| -CH₂- | ¹³C | ~40 - 44 | - |

| -CH₃ | ¹³C | ~18 - 22 | - |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated π-electron systems within a molecule. The primary chromophore in 5-(2-Aminopropyl)-2-methoxyphenol is the substituted benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), and aminopropyl substituents act as auxochromes, which can modify the absorption characteristics (both wavelength and intensity) of the chromophore.

The interaction of UV radiation with the molecule typically results in π → π* electronic transitions. As the extent of conjugation increases, the energy required for this transition decreases, leading to a shift in the absorption maximum (λmax) to a longer wavelength (a bathochromic shift). The UV spectrum of 5-(2-Aminopropyl)-2-methoxyphenol is expected to show characteristic absorption bands related to its substituted phenolic structure. For comparison, simple phenols typically exhibit absorption maxima around 270-280 nm. The presence of the additional auxochromes would be expected to shift this maximum.

| Chromophore | Expected Transition | Predicted λmax Range (nm) | Solvent Effects |

|---|---|---|---|

| Substituted Benzene Ring | π → π* | 270 - 290 | Polar solvents can cause shifts in λmax |

Bioanalytical Method Development for Biological Matrices

The quantitative analysis of 5-(2-Aminopropyl)-2-methoxyphenol hydrochloride in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies. A critical first step in this process is sample preparation, which aims to isolate the analyte from complex matrix components like proteins, salts, and lipids that can interfere with analysis.

Common extraction techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): This is a simple method where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins. While fast, it may result in a less clean extract, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its partition coefficient. The choice of solvent is crucial and depends on the analyte's polarity.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of solvent. SPE can provide high recovery and very clean extracts, making it suitable for sensitive analyses.

The choice of method depends on the required sensitivity, sample throughput, and the physicochemical properties of the analyte.

| Technique | Principle | Advantages | Disadvantages | Applicability for Target Compound |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Fast, simple, low cost | Low selectivity, high matrix effects | Suitable for early-stage discovery or high-concentration samples |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Good sample cleanup, high recovery possible | Labor-intensive, uses larger solvent volumes | Effective with optimized pH and solvent selection |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High selectivity, high concentration factor, cleaner extracts | Higher cost, method development can be complex | Ideal for achieving low limits of quantification |

In bioanalytical method development, sensitivity and selectivity are paramount for generating reliable data.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or other co-administered drugs. Lack of selectivity can lead to inaccurate quantification due to interfering peaks. Selectivity is typically assessed by analyzing at least six different blank matrix sources to ensure no significant interference is present at the retention time of the analyte and any internal standard (IS). According to regulatory guidelines, the response from interfering components should not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

Sensitivity refers to the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. This is defined as the Lower Limit of Quantification (LLOQ). Achieving a low LLOQ is often necessary to characterize the terminal elimination phase of a drug's pharmacokinetic profile. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is frequently used to achieve the high sensitivity and selectivity required for bioanalysis.

The table below outlines key validation parameters that must be assessed to ensure the method is both selective and sensitive for its intended purpose.

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ensures no interference from matrix components | Interfering peak area <20% of LLOQ peak area |

| Matrix Effect | Assesses the impact of the matrix on analyte ionization | Coefficient of variation (CV) should be ≤15% |

| Lower Limit of Quantification (LLOQ) | Defines the lowest quantifiable concentration | Signal-to-noise ratio > 5; accuracy within ±20%; precision ≤20% CV |

| Recovery | Measures the efficiency of the extraction process | Should be consistent, precise, and reproducible |

Metabolism

The metabolism of 5-(2-Aminopropyl)-2-methoxyphenol (B13585061) hydrochloride has not been specifically studied. However, the metabolic pathways of similar methoxy-substituted amphetamines are well-documented and primarily involve the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. nih.gov

Expected metabolic pathways would likely include:

O-Dealkylation: The removal of the methyl group from the methoxy (B1213986) ether, which would result in a dihydroxy-phenethylamine metabolite (a catechol).

Aromatic Hydroxylation: The addition of a hydroxyl group to another position on the phenyl ring.

N-Dealkylation (if applicable): While this compound is a primary amine, any secondary amine metabolites could undergo N-dealkylation.

Conjugation: The resulting hydroxylated metabolites would likely be conjugated with glucuronic acid or sulfate (B86663) for excretion.

Studies on methoxyphenamine (B1676417) and 2-methoxyamphetamine have identified O-dealkylation and aromatic hydroxylation at the 5-position as major metabolic routes. nih.gov

Analytical Methodologies

Established Synthetic Pathways for the Core Structure

The synthesis of the 5-(2-aminopropyl)-2-methoxyphenol core structure can be approached through various multi-step synthetic routes, often involving the strategic introduction of the aminopropyl side chain and the functionalization of the aromatic ring. While direct synthetic routes for 5-(2-aminopropyl)-2-methoxyphenol hydrochloride are not extensively detailed in publicly available literature, established methodologies for structurally similar compounds, such as (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, provide a strong foundation for its synthesis.

Multi-Step Synthesis Approaches

A common strategy for constructing molecules with an aminopropyl-methoxyphenyl moiety involves a convergent synthesis, where key fragments are prepared separately and then combined. A prominent example is the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which shares a significant portion of its structure with the target compound. This synthesis typically starts from readily available chiral precursors to ensure the desired stereochemistry of the final product.

One such approach utilizes D-alanine as a chiral starting material. The synthesis can be broken down into several key transformations:

Protection of the amine: The amino group of D-alanine is first protected to prevent unwanted side reactions in subsequent steps. Common protecting groups for amines include trifluoroacetyl or benzyl (B1604629) groups.

Friedel-Crafts acylation: The protected D-alanine is then coupled with a suitable methoxy-substituted aromatic compound, such as methoxybenzene, via a Friedel-Crafts acylation reaction. This step introduces the aminopropyl precursor onto the aromatic ring.

Reduction of the ketone: The resulting ketone is then reduced to a methylene (B1212753) group to form the propyl chain.

Functionalization of the aromatic ring: Further modifications to the aromatic ring, such as sulfonation, can be carried out at this stage if required for the synthesis of analogues.

Deprotection: Finally, the protecting group on the amine is removed to yield the desired aminopropyl functionality.

A similar strategy could be employed for the synthesis of 5-(2-aminopropyl)-2-methoxyphenol, potentially starting with a protected 2-methoxyphenol derivative and coupling it with a protected aminopropyl synthon.

Precursor Chemistry and Reaction Conditions

The choice of precursors and reaction conditions is critical for the success of the synthesis, influencing yield, purity, and stereochemical integrity.

For the aminopropyl side chain, chiral starting materials like D- or L-alanine are often preferred to introduce stereospecificity. The protection of the amino group is typically achieved using reagents like ethyl trifluoroacetate (B77799) in the presence of a base such as triethylamine.

The Friedel-Crafts acylation step, which attaches the side chain to the aromatic ring, is a cornerstone of this synthetic approach. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the choice of solvent can significantly impact the reaction's efficiency and regioselectivity.

The reduction of the ketone formed during the acylation can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride, depending on the presence of other reducible functional groups in the molecule.

The final deprotection step to reveal the primary amine is dependent on the protecting group used. For example, a trifluoroacetyl group can be removed under basic conditions.

| Step | Reagents and Conditions | Precursor | Intermediate |

| Amine Protection | Ethyl trifluoroacetate, Triethylamine, Methanol (B129727) | D-alanine | N-(trifluoroacetyl)-D-alanine |

| Friedel-Crafts Acylation | Methoxybenzene, Lewis Acid (e.g., AlCl3) | N-(trifluoroacetyl)-D-alanine | 4'-methoxy-2-(trifluoroacetylamino)propiophenone |

| Ketone Reduction | Catalytic Hydrogenation (e.g., H2/Pd/C) | 4'-methoxy-2-(trifluoroacetylamino)propiophenone | N-(trifluoroacetyl)-1-(4-methoxyphenyl)propan-2-amine |

| Amine Deprotection | Basic hydrolysis (e.g., NaOH) | N-(trifluoroacetyl)-1-(4-methoxyphenyl)propan-2-amine | 1-(4-methoxyphenyl)propan-2-amine |

Green Chemistry Principles in Synthesis

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are addition-based rather than substitution or elimination-based where possible.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reaction conditions are also highly desirable.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Biocatalysts (enzymes) and heterogeneous catalysts that can be easily recovered and reused are particularly advantageous.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals.

For instance, in the synthesis of related aminophenols, researchers have explored greener routes such as the catalytic hydrogenation of nitroarenes using supported metal catalysts in environmentally benign solvents like water or supercritical carbon dioxide. acs.orgacs.org These approaches avoid the use of harsh reducing agents and toxic solvents.

Asymmetric Synthesis and Stereochemical Considerations

Since the 2-aminopropyl group contains a chiral center, the stereochemistry of 5-(2-aminopropyl)-2-methoxyphenol is a critical aspect of its synthesis, particularly for applications where specific enantiomers are required. Asymmetric synthesis aims to produce a single enantiomer or a significant excess of one enantiomer over the other.

Strategies for achieving enantioselectivity include:

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials, such as amino acids (e.g., D-alanine or L-alanine), to introduce the desired stereochemistry. This is a common and effective approach.

Chiral Auxiliaries: Attaching a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a reaction. This can involve chiral metal complexes or organocatalysts. For example, asymmetric hydrogenation of a ketone precursor using a chiral catalyst could establish the stereocenter in the aminopropyl side chain.

Derivatization Strategies for Research Probes

The 5-(2-aminopropyl)-2-methoxyphenol scaffold can be derivatized to create a variety of research probes for studying biological systems. These probes often incorporate reporter groups for detection and imaging.

Functionalization for Tagging and Imaging

The phenolic hydroxyl group and the primary amino group are the primary sites for functionalization. These groups can be modified to attach various tags, including:

Fluorophores: For fluorescence microscopy and other fluorescence-based assays. Common fluorophores can be attached via amide or ether linkages.

Biotin: For affinity-based purification and detection using streptavidin conjugates.

Radioisotopes: For radiolabeling and use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

Photoaffinity Labels: To enable covalent cross-linking to target proteins upon photoactivation, facilitating target identification.

The choice of functionalization strategy depends on the specific application of the research probe. The reactivity of the phenol (B47542) and amine groups allows for a wide range of chemical transformations to introduce the desired tags. For example, the amino group can be acylated with a fluorescently labeled carboxylic acid, or the phenolic hydroxyl group can be alkylated with a tag-containing electrophile.

| Functional Group | Derivatization Reaction | Tag Type |

| Primary Amine | Amide bond formation (acylation) | Fluorophores, Biotin |

| Phenolic Hydroxyl | Ether formation (alkylation) | Fluorophores, Linkers for solid-phase synthesis |

| Aromatic Ring | Electrophilic aromatic substitution | Radioisotopes (e.g., radioiodination) |

Analog Generation for Structure-Activity Profiling

The generation of analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR). This process involves systematically modifying the chemical structure of the parent molecule and assessing the impact of these changes on its biological activity. For 5-(2-Aminopropyl)-2-methoxyphenol, analog generation would focus on modifications at three primary sites: the phenyl ring, the aminopropyl side chain, and the amino group.

Phenyl Ring Modifications:

Substituents on the aromatic ring can significantly influence a compound's interaction with biological targets. For phenethylamine (B48288) derivatives, the position, size, and electronic properties of these substituents are critical. nih.govresearchgate.net Analogs of 5-(2-Aminopropyl)-2-methoxyphenol could be synthesized to explore the effects of altering the methoxy (B1213986) and hydroxyl groups. For instance, replacement of the methoxy group with other alkoxy groups of varying chain lengths could probe the impact of lipophilicity in this region. Furthermore, shifting the positions of the methoxy and hydroxyl groups around the ring would provide insight into the spatial requirements for optimal target engagement. The introduction of additional substituents, such as halogens or small alkyl groups, at other positions on the phenyl ring can also modulate activity. nih.govresearchgate.net For example, studies on other phenethylamines have shown that halogen substitution at the para-position of the phenyl ring can have a positive effect on binding affinity to serotonin (B10506) receptors. researchgate.net

Aminopropyl Side Chain Modifications:

Alterations to the aminopropyl side chain can affect the compound's conformational flexibility and interaction with target proteins. Key modifications could include:

Alpha-Methylation: The presence of a methyl group at the alpha-position of the ethylamine (B1201723) side chain is a common feature in many psychoactive phenethylamines. Exploring the effect of removing or replacing this methyl group with other small alkyl groups could be informative.

Beta-Hydroxylation: The introduction of a hydroxyl group at the beta-position of the side chain would create a phenylpropanolamine structure. This modification can alter the compound's polarity and potential for hydrogen bonding.

Chain Length: Varying the length of the alkyl chain separating the phenyl ring and the amino group (e.g., from propyl to ethyl or butyl) would assess the importance of the distance between these two key pharmacophoric elements.

N-Alkylation of the Amino Group:

Modification of the primary amino group is a common strategy for modulating the pharmacological profile of phenethylamine derivatives. N-alkylation with small alkyl groups (e.g., methyl, ethyl) or the introduction of larger substituents can significantly impact a compound's selectivity and potency at various receptors and transporters. For instance, N-benzyl substitution in some phenethylamine series has been shown to increase affinity for serotonin 5-HT2A receptors. In some cases, N-methylation can lead to an increase in activity, while in others, it may decrease it, highlighting the nuanced nature of SAR in this chemical class.

Illustrative Data on Phenethylamine Analogs:

While specific SAR data for a broad range of 5-(2-Aminopropyl)-2-methoxyphenol analogs is not extensively available in the public domain, the following table, derived from research on related phenethylamine derivatives, illustrates the principles of analog generation and its impact on biological activity. The data presented here is for a series of phenethylamine derivatives and their binding affinity for the 5-HT2A serotonin receptor, a common target for this class of compounds.

| Compound | R1 (Phenyl Ring Substitution) | R2 (Side Chain) | R3 (N-Substitution) | Binding Affinity (Ki, nM) for 5-HT2A Receptor |

|---|---|---|---|---|

| Analog 1 | 2,5-dimethoxy | -CH2CH(CH3)NH2 | -H | 685.70 |

| Analog 2 | 2,5-dimethoxy-4-propyl | -CH2CH2NH2 | -H | Not specified in provided search results. |

| Analog 3 | 4-Bromo-2,5-dimethoxy | -CH2CH2NH2 | -H | High affinity, specific value not provided. |

| Analog 4 | 4-Bromo-2,5-dimethoxy | -CH2CH2NH2 | -Benzyl | 0.29 |

This table is illustrative and compiled from general findings on phenethylamine derivatives to demonstrate SAR principles. The binding affinities are for the 5-HT2A receptor and are indicative of how structural modifications can influence biological activity. researchgate.net

The systematic synthesis and evaluation of such analogs are crucial for developing a comprehensive understanding of the SAR for the 5-(2-Aminopropyl)-2-methoxyphenol scaffold. This knowledge can then be used to design new molecules with potentially optimized pharmacological profiles.

Impact of Substituent Modifications on Biological Interactions

The structure-activity relationship (SAR) of phenethylamines, a class of compounds to which 5-(2-Aminopropyl)-2-methoxyphenol belongs, has been a subject of extensive research. The substituents on the aromatic ring and the nature of the amino group are key determinants of their pharmacological profile.

The phenolic hydroxyl group is a critical functional group that can engage in hydrogen bonding with biological targets. Its modification, such as conversion to an ether or ester, or its removal, can have a profound impact on biological activity. While direct studies on 5-(2-Aminopropyl)-2-methoxyphenol are limited, research on analogous phenolic compounds demonstrates the importance of this moiety. For instance, in many classes of receptor ligands, the phenolic hydroxyl group acts as a crucial hydrogen bond donor, anchoring the molecule in the binding pocket. Modification or removal of this group often leads to a significant decrease in binding affinity.

| Modification | General Effect on Biological Activity |

| O-Methylation | Decreased hydrogen bonding potential, may increase metabolic stability and lipophilicity. |

| O-Acetylation | Acts as a prodrug, potentially improving bioavailability. |

| Removal of -OH | Loss of key interaction point, generally leading to reduced affinity. |

This table illustrates general principles observed in related phenolic compounds.

The position of the methoxy group on the phenyl ring is a key determinant of the pharmacological profile of phenethylamine derivatives. Shifting the methoxy group from the 2-position to other positions (e.g., 3- or 4-position) can alter the molecule's electronic distribution and steric properties, thereby affecting its interaction with receptors. Studies on related 2,5-dimethoxyphenethylamines show that the position and nature of alkoxy substituents significantly influence affinity and functional activity at serotonin receptors. For example, extending the length of the alkoxy chain can modulate receptor affinity and efficacy.

Research on other chemical classes, such as chalcones, has also shown that the position of the methoxy group significantly impacts their properties. In one study, a para-methoxy substitution resulted in a significantly larger first hyperpolarizability compared to ortho- or meta-substitutions, highlighting the electronic influence of the methoxy group's position. nih.gov

| Analog | Receptor | Affinity (Ki, nM) |

| 2,5-dimethoxy-4-ethyl-amphetamine | 5-HT2A | 8.1 |

| 2,5-dimethoxy-4-propyl-amphetamine | 5-HT2A | 14 |

| 2,5-dimethoxy-4-butyl-amphetamine | 5-HT2A | 21 |

Data from a study on 4-substituted 2,5-dimethoxyamphetamines, illustrating the effect of modifying a substituent analogous to the methoxy group.

The aminopropyl chain is a crucial pharmacophoric element. Its length, branching, and the nature of the amino group (primary, secondary, or tertiary) are critical for biological activity. Shortening or lengthening the propyl chain can alter the distance between the aromatic ring and the amino group, which is often a key determinant for proper orientation within a receptor binding site.

N-alkylation of the amino group can also have a significant impact. For instance, in a series of 2-aminopropyl benzopyran derivatives, N-methylated tertiary amines showed greater cytotoxic activity compared to the corresponding primary amines. rsc.org This suggests that the substitution on the amino group can modulate the compound's biological properties.

| Modification | Effect on Cytotoxicity (IC50 in µM) * |

| Primary Amine | 5.8 |

| N-Methylated (Tertiary Amine) | 1.5 |

| Quaternary Amine Salt | >50 |

Data from a study on 2-aminopropyl benzopyran derivatives against MDA-MB-231 breast cancer cells, illustrating the effect of amino group modification. rsc.org

Stereoisomerism and Enantioselective Activity

The presence of a chiral center at the alpha-carbon of the aminopropyl side chain in 5-(2-Aminopropyl)-2-methoxyphenol results in the existence of two stereoisomers (enantiomers): (R)- and (S)-5-(2-Aminopropyl)-2-methoxyphenol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as enantioselective activity. This is due to the three-dimensional nature of biological targets like receptors and enzymes, which can preferentially interact with one enantiomer over the other.

Molecular Features Influencing Target Affinity and Efficacy

The Aromatic Ring: The substituted phenyl ring is crucial for van der Waals and, in some cases, pi-stacking interactions within the receptor binding pocket. The substitution pattern with the hydroxyl and methoxy groups influences the electronic properties and the potential for specific hydrogen bonding interactions.

The Phenolic Hydroxyl Group: As mentioned, this group is a likely hydrogen bond donor, which can be a critical anchoring point.

The Methoxy Group: This group influences the electronic nature of the aromatic ring and can also be involved in hydrophobic interactions. Its position relative to the aminopropyl chain and the hydroxyl group is critical for optimal binding.

The Aminopropyl Side Chain: The length and flexibility of this chain allow the molecule to adopt a suitable conformation for binding. The protonatable amino group is typically involved in a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many monoamine receptors.

Studies on related compounds have shown that subtle changes to these features can lead to significant changes in biological activity. For example, in a series of 2,5-dimethoxyphenethylamine analogs, the nature of the substituent at the 4-position was found to be a key determinant of affinity for serotonin 5-HT2A receptors. nih.gov

Computational Chemistry and Molecular Modeling of 5 2 Aminopropyl 2 Methoxyphenol

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor) to form a stable complex. nih.gov This technique is crucial in drug discovery for identifying potential drug candidates by predicting the binding affinity and mode of interaction between a ligand and its target protein. f1000research.com

The process involves placing the three-dimensional structure of 5-(2-Aminopropyl)-2-methoxyphenol (B13585061) into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. jbcpm.com The results, typically given as a binding energy score (e.g., in kcal/mol), indicate the stability of the ligand-protein complex.

For phenethylamine (B48288) derivatives, common biological targets for docking studies include serotonin (B10506) receptors (like 5-HT2A) and monoamine oxidase (MAO) enzymes. nih.govrsc.org Docking studies on these related compounds have revealed key interactions, such as hydrogen bonds formed by the amine group and hydrophobic interactions involving the phenyl ring. plos.org Although these general interactions are known for the phenethylamine class, specific molecular docking studies detailing the binding energies and interacting amino acid residues for 5-(2-Aminopropyl)-2-methoxyphenol have not been identified in the reviewed scientific literature.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Simulation This table is a template representing typical data generated from a molecular docking study. No published data is available for this specific compound.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Monoamine Oxidase A | (e.g., 2BXS) | - | - | - |

| Serotonin 5-HT2A Receptor | (e.g., 6A93) | - | - | - |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules over time. By calculating the forces between atoms and using them to simulate atomic motion, MD can reveal how a ligand and its protein target behave in a dynamic, solvated environment. nih.gov This method is used to assess the stability of a ligand-protein complex predicted by docking, analyze the conformational changes of the ligand and protein upon binding, and understand the role of solvent molecules. nih.gov

In a typical MD simulation of the 5-(2-Aminopropyl)-2-methoxyphenol-protein complex, the system would be placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation would then run for a specific period (nanoseconds to microseconds), tracking the position and velocity of every atom. Analysis of the resulting trajectory can provide metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

While MD simulations are a standard tool for studying ligand-receptor interactions, specific studies applying this technique to analyze the conformational dynamics of 5-(2-Aminopropyl)-2-methoxyphenol are not present in the available literature.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation This table is a template representing typical data generated from an MD simulation. No published data is available for this specific compound.

| System | Simulation Time (ns) | Average RMSD (Å) | Key Conformational Observations |

|---|---|---|---|

| Ligand-MAO-A Complex | - | - | - |

| Ligand-5-HT2A Complex | - | - | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules. walisongo.ac.id

To build a QSAR model for a class of compounds including 5-(2-Aminopropyl)-2-methoxyphenol, researchers would need a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). For each molecule, various molecular descriptors—such as hydrophobicity (LogP), electronic properties (dipole moment), and steric parameters—are calculated. nih.gov Statistical methods, like multiple linear regression, are then used to generate an equation that correlates these descriptors with activity.

QSAR studies have been performed on various classes of phenethylamine and phenol (B47542) derivatives to understand the structural requirements for activity at different targets. nih.govmdpi.com However, a specific QSAR model that includes 5-(2-Aminopropyl)-2-methoxyphenol and predicts its activity based on its unique structural features has not been reported in the reviewed literature.

Table 3: Illustrative Parameters from a Hypothetical QSAR Model This table is a template representing typical data generated from a QSAR study. No published data is available for this specific compound.

| Model | Key Descriptors | R² | Q² | Predictive Power |

|---|---|---|---|---|

| MAO-A Inhibition | - | - | - | - |

| 5-HT2A Binding | - | - | - | - |

R² (Coefficient of determination) and Q² (Cross-validated R²) are measures of the model's predictive ability.

De Novo Design and Virtual Screening Approaches

Virtual screening and de novo design are computational strategies used to identify novel drug candidates. Virtual screening involves searching large libraries of existing compounds to find molecules that are likely to bind to a specific drug target. biomedres.usbiomedres.us De novo design, conversely, involves building new molecules from scratch or by modifying a core structure (scaffold) to create novel compounds with high predicted affinity and specificity for a target. arxiv.orgnih.gov

The phenethylamine structure can serve as a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets. nih.gov In a de novo design context, the 5-(2-Aminopropyl)-2-methoxyphenol structure could be used as a starting point. Computational algorithms could suggest modifications—such as adding or changing functional groups—to optimize its binding to a target protein pocket. arxiv.org

Similarly, in a virtual screening campaign, databases containing millions of compounds could be computationally docked against a target like MAO or a serotonin receptor. The results would be filtered to identify compounds with similar structural features to known active molecules, such as the phenethylamine core, to discover new potential inhibitors or agonists. nih.gov There is no evidence in the scientific literature to suggest that 5-(2-Aminopropyl)-2-methoxyphenol was itself discovered through such a process or has been used as a scaffold in published de novo design studies.

Future Research Directions for 5 2 Aminopropyl 2 Methoxyphenol

Exploration of Novel Therapeutic Targets

Future research into 5-(2-Aminopropyl)-2-methoxyphenol (B13585061) will likely focus on delineating its interactions with a broader range of therapeutic targets beyond its known affinity for serotonin (B10506) receptors. While its action on 5-HT2A and 5-HT1A receptors is a primary area of interest for its potential anxiolytic and antidepressant effects, a more comprehensive understanding of its pharmacological profile is necessary. nih.gov

Investigations could expand to include other G-protein coupled receptors (GPCRs), ion channels, and transporters to identify novel molecular targets. This exploration may reveal previously unknown signaling pathways affected by the compound, potentially opening up new avenues for therapeutic intervention in a variety of neuropsychiatric disorders. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify these new targets. A systematic screening against a panel of receptors and enzymes would provide a more complete picture of its biological activity.

Development of Advanced Analytical Techniques for Research Applications

The advancement of research on 5-(2-Aminopropyl)-2-methoxyphenol is intrinsically linked to the development of more sophisticated analytical methods. Current techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been utilized for the detection of related tryptamines in biological matrices like blood and urine. nih.govresearchgate.net

However, future research will demand techniques with enhanced sensitivity and specificity to quantify the compound and its metabolites at very low concentrations in complex biological samples, including specific brain regions. The development of novel sample preparation methods, such as solid-phase microextraction (SPME), and the application of high-resolution mass spectrometry (HRMS) could provide more detailed pharmacokinetic and pharmacodynamic data. Furthermore, the development of in-vivo analytical techniques, such as positron emission tomography (PET) radioligands, would enable real-time imaging of the compound's distribution and receptor occupancy in the living brain.

| Analytical Technique | Application in 5-(2-Aminopropyl)-2-methoxyphenol Research | Potential Advancements |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification in whole blood and urine. nih.gov | Improved derivatization methods for enhanced volatility and sensitivity. |